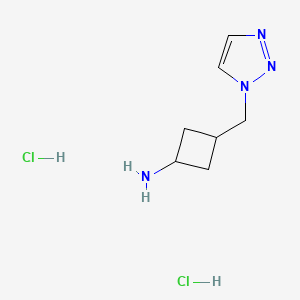![molecular formula C19H22FN3O2 B2582070 2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide CAS No. 1384792-10-2](/img/structure/B2582070.png)
2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide, also known as GSK239512, is a novel small molecule that has shown promising results in scientific research. It belongs to the class of pyridine carboxamide compounds and has been studied extensively for its potential therapeutic applications.
作用机制
The mechanism of action of 2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide involves the inhibition of several key enzymes and receptors in the body, including phosphodiesterase 10A, histone deacetylases, and the dopamine D3 receptor. By inhibiting these targets, this compound can modulate various cellular pathways and signaling cascades, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, this compound has been shown to improve cognitive function and reduce neuroinflammation by modulating various signaling pathways in the brain.
实验室实验的优点和局限性
One advantage of 2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide in lab experiments is its well-established synthesis method and availability. It has also been shown to have promising therapeutic effects in various diseases, making it a valuable tool for scientific research. However, one limitation is that its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
未来方向
There are several future directions for 2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide research, including:
1. Further studies to elucidate its mechanism of action and molecular targets
2. Clinical trials to evaluate its safety and efficacy in humans for various diseases
3. Development of novel derivatives and analogs with improved pharmacological properties
4. Investigation of its potential use in combination with other drugs for synergistic effects
5. Exploration of its potential use in other diseases, such as autoimmune disorders and infectious diseases.
In conclusion, this compound is a novel small molecule with promising therapeutic potential in various diseases. Its well-established synthesis method and availability make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and molecular targets, and to evaluate its safety and efficacy in humans.
合成方法
The synthesis of 2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide involves several steps, including the reaction of 2-fluoropyridine-4-carboxylic acid with 4-(2-aminoethyl)phenol to form an intermediate. This intermediate is then reacted with 4-chlorobenzoyl chloride to yield the final product, this compound. The synthesis method is well-established and has been published in several scientific journals.
科学研究应用
2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In Alzheimer's and Parkinson's disease research, this compound has been shown to improve cognitive function and reduce neuroinflammation, making it a potential treatment for these neurodegenerative diseases.
属性
IUPAC Name |
2-fluoro-N-[4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-18-13-15(5-9-21-18)19(25)22-16-3-1-14(2-4-16)6-10-23-11-7-17(24)8-12-23/h1-5,9,13,17,24H,6-8,10-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSVMCLKBFSZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCC2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-bromophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2581987.png)
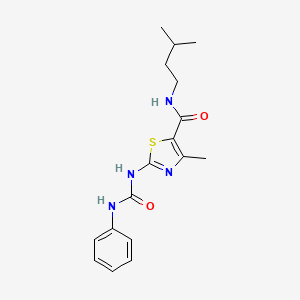
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2581990.png)


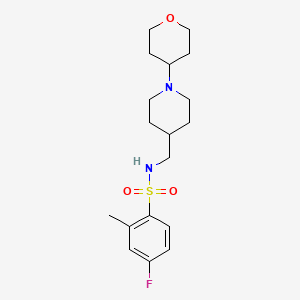


![methyl 3-[6-[2-(cyclohexen-1-yl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2582004.png)
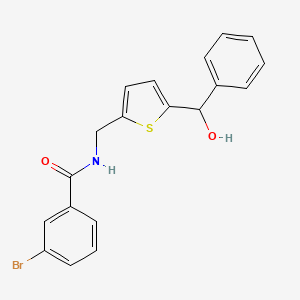
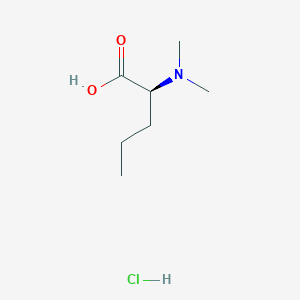
![1-(5-Chloro-2-methylphenyl)-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2582007.png)

